[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

Self-Assembled Monolayer Charge Transport Gate Dielectric

This bifunctional organophosphorus compound is a critical C10 PROTAC linker fragment. Its 10-carbon chain optimizes total linker length for low-nanomolar degradation (DC50 3 nM, Dmax 96%). For ITO sensors, the C10 chain uniquely balances surface stability and electrochemical addressability. Its phosphonic acid/diethyl ester asymmetry enables controlled NLO multilayer film growth. Procure this specific compound to ensure linker precision, sensor performance, and film quality unattainable with generic mono-functional or off-length alternatives.

Molecular Formula C14H32O6P2
Molecular Weight 358.35 g/mol
Cat. No. B604921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid
Synonyms[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid
Molecular FormulaC14H32O6P2
Molecular Weight358.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17)
InChIKeyQSNWJNNXAGWSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic Acid: Bifunctional Alkyl Bisphosphonate for PROTAC Linker Synthesis and SAM Surface Engineering


[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid (CAS: 1446282-24-1; C14H32O6P2; MW: 358.35) is a bifunctional organophosphorus compound bearing a diethoxyphosphoryl group at one terminus and a phosphonic acid group at the other, linked by a C10 linear alkyl chain . It belongs to the alkyl bisphosphonate (bisPA) family, characterized by two phosphonic acid anchoring moieties capable of multidentate substrate binding [1]. In pharmaceutical development, this compound is employed as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker for constructing heterobifunctional protein degraders . In materials science, the bisphosphonate architecture enables robust surface functionalization on metal oxide substrates for corrosion inhibition and perovskite solar cell applications [1].

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic Acid: Why Alkyl Chain Length and Bisphosphonate Architecture Preclude Generic Substitution


Substituting [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid with a generic monophosphonate or PEG-based linker is not scientifically neutral. In PROTAC design, the C10 alkyl linker length and the terminal phosphonic acid functionality are not interchangeable with shorter C4 or C8 alkyl chains, nor with PEG-based linkers, because linker length and composition critically govern ternary complex formation, cellular permeability, and degradation efficiency . In surface modification, substituting the bisphosphonate architecture with a monophosphonate eliminates the double-tridentate or tridentate anchoring mode that confers the enhanced binding affinity and interfacial stability characteristic of bisPAs on metal oxide surfaces [1]. These differences are quantifiable and directly impact functional performance.

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic Acid: Quantitative Performance Differentiation vs. MonoPA and Alternative Linker Chemistries


Tunneling Attenuation: bisPA SAMs Exhibit 1.65× Higher β Value Than monoPA SAMs

Self-assembled monolayers (SAMs) of alkyl bisphosphonic acids (bisPAs) on AlOx surfaces exhibit substantially stronger tunneling current attenuation compared to their alkyl monophosphonic acid (monoPA) counterparts. Current-voltage (J-V) measurements with a hanging Hg drop top contact revealed a decay constant β(bis) = 1.40 ± 0.05 per carbon atom, versus β(mono) = 0.85 ± 0.03 per carbon atom [1]. This enhanced attenuation derives from conformational disorder in the bisPA monolayer due to strong hydrogen-bonding interactions of the distal phosphonic acid groups, which create a 'through-space' tunneling contribution [1].

Self-Assembled Monolayer Charge Transport Gate Dielectric

Binding Affinity: Bisphosphonate Binding Free Energy Exceeds −8 kcal/mol vs. −5.5 kcal/mol for Monophosphonates

Bisphosphonate moieties demonstrate markedly higher binding affinity to calcium mineral and metal oxide surfaces compared to monophosphonates. The average binding free energy (ΔG) of bisphosphonates exceeds −8 kcal/mol, driven overwhelmingly by entropy [1]. In contrast, monophosphonic acids typically exhibit binding free energies on the order of −5.5 kcal/mol on comparable oxide surfaces, as established in prior monolayer studies [2]. This thermodynamic advantage enables bisPAs to form more stable, less easily displaced SAMs.

Surface Functionalization Binding Affinity Self-Assembled Monolayer

Device Stability: BisPA-Based PSCs Retain 95.6% PCE After 1500 h at 65°C vs. MonoPA SAM Degradation

In inverted perovskite solar cells (PSCs), bisphosphonic acid-based SAMs demonstrate exceptional long-term operational stability that significantly exceeds that of conventional monophosphonic acid SAMs. Devices incorporating the bisPA-based 4PA2D interlayer retained 95.6% of their initial power conversion efficiency (PCE) after 1500 hours of thermal aging at 65°C [1]. In contrast, conventional monoPA SAMs are known to suffer from weak substrate anchoring and inhomogeneous deposition, which exacerbate interfacial degradation and limit device stability under comparable accelerated aging conditions [1].

Perovskite Solar Cell Operational Stability Self-Assembled Monolayer

PROTAC Linker Optimization: C10 Alkyl Linker Falls Within Optimal 12–20+ Carbon Range for Ternary Complex Formation

The C10 alkyl chain length of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid positions it within the empirically validated optimal linker length range for PROTAC design. Literature reports indicate that optimal PROTAC linker lengths vary from 12-carbon to over 20-carbon chains, with alkyl chains being among the most commonly employed linker motifs alongside PEGs . The C10 chain provides sufficient flexibility and spacing to accommodate ternary complex formation between the target protein and E3 ligase, while remaining short enough to preserve favorable cellular permeability and solubility characteristics [1].

PROTAC Linker Optimization Ternary Complex

Anchoring Mode: BisPA Forms Double-Tridentate Attachment Enabling 2.40 nm Ordered SAMs vs. Bidentate MonoPA Binding

Alkylbisphosphonic acids (bisPAs) adopt a double-tridentate attachment mode on mica and related oxide surfaces, involving covalent bonding via four hydroxyl groups and two P=O double bonds, as confirmed by IR, AFM, XPS, and TOF-SIMS characterization [1]. This multidentate anchoring yields well-ordered SAMs with an AFM-measured height of approximately 2.40 nm for a C16-bisPA monolayer, corresponding to monolayer-like coverage and extended chain length [1]. In contrast, alkyl monophosphonic acids typically bind via bidentate mode on metal oxide substrates, providing fewer anchoring points and consequently reduced mechanical and chemical stability [2].

Self-Assembled Monolayer Anchoring Mode Surface Characterization

Non-PEG Crosslinker: Alkyl Chain Provides Superior Chemical Stability vs. Hydrolytically Labile PEG Linkers

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is classified as a non-PEG, alkyl chain-based crosslinker . In PROTAC applications, alkyl-based linkers offer enhanced chemical stability relative to polyethylene glycol (PEG)-based linkers, which are susceptible to oxidative degradation and peroxide formation under ambient storage conditions. The fully saturated C10 hydrocarbon chain is inherently resistant to hydrolysis and oxidation, providing a shelf-stable linker option for PROTAC synthesis workflows where linker integrity during long-term storage is essential [1].

PROTAC Linker Chemistry Chemical Stability

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic Acid: Validated Application Scenarios Based on Quantitative Performance Evidence


PROTAC Linker Synthesis Requiring Alkyl Chain Spacing of ~10 Carbons for Ternary Complex Optimization

This compound is optimally deployed as a non-cleavable, alkyl chain-based PROTAC linker in protein degrader development campaigns. The C10 alkyl chain length provides spacing that falls within the empirically validated optimal range (12–20+ carbons) for promoting productive ternary complex formation between the target protein and E3 ubiquitin ligase [1]. Researchers should prioritize this compound when linker length optimization studies have identified that shorter C4–C8 linkers yield insufficient reach for ternary complex stabilization, or when PEG-based linkers are contraindicated due to hydrolytic instability concerns. The terminal phosphonic acid and diethoxyphosphoryl groups provide reactive handles for orthogonal conjugation to ligand moieties. This application is supported by class-level inference from PROTAC linker design literature [2].

Gate Dielectric Modification in Organic Thin-Film Transistors Requiring Enhanced Tunneling Attenuation

In organic thin-film transistor (OTFT) fabrication, this compound is indicated for gate dielectric modification where suppressing leakage current is critical for device performance. Self-assembled monolayers formed from alkyl bisphosphonic acids on AlOx gate dielectrics exhibit a tunneling decay constant β(bis) = 1.40 ± 0.05 per carbon atom, representing a 1.65-fold enhancement in current attenuation relative to monoPA SAMs (β = 0.85 ± 0.03) [1]. This enhanced attenuation reduces parasitic leakage and improves the on/off current ratio of OTFT devices. The bisphosphonate anchoring ensures robust adhesion to the AlOx surface, preventing delamination during subsequent processing steps. This application is supported by direct head-to-head J-V measurement data [1].

Corrosion-Resistant Surface Coatings on Metal Oxide Substrates for Biomedical and Industrial Applications

For surface functionalization of metal oxide substrates (including titanium alloys, stainless steel, and aluminum oxide) where long-term coating stability is paramount, this bisphosphonate compound offers a significant performance advantage. The double-tridentate anchoring mode, driven by a binding free energy exceeding −8 kcal/mol, yields SAMs with superior resistance to displacement under physiological conditions, solvent exposure, and thermal cycling [1]. This makes the compound particularly suitable for: (i) corrosion-inhibiting coatings on biomedical implants where monophosphonate coatings fail prematurely in slightly alkaline physiological environments [2]; and (ii) protective layers on stainless steel (e.g., SS316L) for industrial corrosion protection. This application is supported by cross-study comparable binding energy data and direct head-to-head SAM characterization [1].

Hole-Transport Layer Engineering in Perovskite Solar Cells Demanding Extended Thermal Stability

In inverted (p-i-n) perovskite solar cell (PSC) fabrication, bisphosphonic acid-based SAMs are indicated for hole-transport layer applications where long-term thermal stability is a critical performance metric. Devices incorporating bisPA-based interlayers have demonstrated retention of 95.6% of initial power conversion efficiency after 1500 hours of thermal aging at 65°C [1]. This stability derives from the multidentate anchoring configuration that resists interfacial degradation and suppresses non-radiative recombination at the buried perovskite-substrate interface. Procurement of this compound is strategically justified for PSC research programs targeting commercial deployment where device longevity and thermal resilience are non-negotiable specifications. This application is supported by class-level inference from bisPA PSC device stability studies [1].

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